3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

This polyfunctionalized pyridine scaffold delivers a unique combination of a 3-hydroxy group, a 2-trifluoromethyl substituent, and a reactive 4-acetonitrile side-chain. Unlike simpler analogs missing the hydroxyl (which lack HBD capacity and have lower TPSA), this compound provides a critical hydrogen bond donor and a synthetic handle for selective O-alkylation, acylation, or sulfonation. It is a privileged hinge-binding motif for kinase inhibitor design and an ideal launch point for diversity-oriented synthesis of CNS-focused libraries, maximizing scaffold utilization per gram procured.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
CAS No. 1227601-81-1
Cat. No. B1409588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile
CAS1227601-81-1
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1CC#N)O)C(F)(F)F
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)7-6(14)5(1-3-12)2-4-13-7/h2,4,14H,1H2
InChIKeyFTHKLHXXEPUSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile (CAS 1227601-81-1): Physicochemical Signature & Procurement-Grade Identity


3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile (CAS 1227601-81-1) is a polyfunctionalized pyridine scaffold characterized by the concurrent presence of a 3-hydroxy group, a 2-trifluoromethyl substituent, and a reactive acetonitrile side-chain at the 4-position [1]. This precise substitution pattern imparts a computed logP (XLogP3-AA) of 1.1, a topological polar surface area (TPSA) of 56.9 Ų, a molecular weight of 202.13 g/mol, and notably introduces one hydrogen bond donor (HBD) into the core structure [2]. These features distinguish it from simpler trifluoromethylpyridine acetonitrile analogs that lack the hydroxy group and serve as the physico-chemical basis for its utility as a versatile intermediate in medicinal and agrochemical programs.

Why Trifluoromethylpyridine Acetonitrile Analogs Cannot Replace 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile


Simply exchanging 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile for an analog such as 2-(trifluoromethyl)pyridine-4-acetonitrile (CAS 1227591-90-3) or 2-(4-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS 1000536-10-6) alters the essential pharmacophoric and physicochemical profile of the scaffold. The target compound provides a hydrogen bond donor (1 HBD) and a larger TPSA of 56.9 Ų; in contrast, the analogs present 0 HBD and a TPSA of only 36.7 Ų, as derived from authoritative computed data [1]. This deficiency eliminates the capacity for site-specific H-bond interactions with biological targets and reduces aqueous solubility potential, directly impacting molecular recognition and pharmacokinetic behavior in lead optimization programs [2]. Furthermore, the absence of the 3-hydroxy group removes a critical synthetic handle for selective O-alkylation, acylation, or sulfonation reactions that are frequently employed in parallel library synthesis.

Quantitative Differentiation Evidence: 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile vs. Closest Analogs


Hydrogen Bond Donor Capacity: Quantitative Advantage Over Des-hydroxy Analogs

The 3-hydroxy substituent in the target compound confers exactly 1 hydrogen bond donor (HBD), a structural feature entirely absent in the direct des-hydroxy analog 2-(trifluoromethyl)pyridine-4-acetonitrile (CAS 1227591-90-3), which possesses 0 HBD [1]. Hydrogen bond donor count is a critical parameter in drug design because it directly modulates target engagement, aqueous solubility, and blood–brain barrier permeability [2]. The presence of the HBD also increases the topological polar surface area (TPSA) from 36.7 Ų (analog) to 56.9 Ų (target) [1], which can be leveraged to fine-tune ADME properties within a congeneric series.

Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity Modulation: Reduced logP Relative to Non-Hydroxylated Analogs

The computed partition coefficient (XLogP3-AA) for 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile is 1.1, which is lower than the value of 1.4 recorded for the des-hydroxy analog 2-(trifluoromethyl)pyridine-4-acetonitrile [1]. This ΔlogP of -0.3 units reflects the polarizing effect of the hydroxyl moiety and brings the scaffold closer to the ideal logP range (1–3) recommended for oral drug candidates, potentially reducing off-target binding associated with excessive lipophilicity [2].

ADME Optimization Lead Optimization Physicochemical Profiling

Enhanced Hydrogen Bond Acceptor Capacity for Target Engagement

The target compound features 6 hydrogen bond acceptor (HBA) sites, compared to 5 HBA for the non-hydroxylated analog 2-(trifluoromethyl)pyridine-4-acetonitrile [1]. The additional acceptor arises from the hydroxyl oxygen lone pairs and can participate in polar interactions with protein backbone amides or side-chain residues. This is particularly relevant in kinase hinge-binding motifs where a pyridine nitrogen and a hydroxyl can form a bidentate hydrogen bond with the hinge region, as exploited in numerous approved kinase inhibitors containing hydroxy-pyridine scaffolds [2].

Kinase Inhibitors Protein–Ligand Interactions Structure-Based Design

Dual Synthetic Versatility: Simultaneous Nitrile and Hydroxyl Reactivity Handles

Unlike simpler analogs that carry only a nitrile group, 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile provides two orthogonal reactive handles: (i) the acetonitrile side-chain amenable to reduction (→ primary amine), hydrolysis (→ amide or carboxylic acid), or cycloaddition reactions, and (ii) the aromatic 3-hydroxy group available for O-alkylation, Mitsunobu coupling, sulfonylation, or directed ortho-metalation [1]. The non-hydroxylated comparator 2-(trifluoromethyl)pyridine-4-acetonitrile lacks the hydroxyl handle entirely, limiting diversification to a single reaction pathway [2]. The combination of these two functionalities within a single, low-molecular-weight framework (202.13 g/mol) maximizes atom economy in library synthesis, allowing rapid generation of diverse analogs from a common advanced intermediate [3].

Parallel Synthesis Fragment-Based Drug Discovery Late-Stage Functionalization

High-Value Application Scenarios for 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile


Kinase Inhibitor Fragment and Lead Optimization Libraries

The 3-hydroxy-2-trifluoromethylpyridine core is a privileged hinge-binding motif in kinase inhibitor design [1]. The acetonitrile group provides a synthetic entry point for introducing diverse amine, amide, or heterocyclic extensions that occupy the solvent-exposed or back-pocket regions of the ATP-binding site [2]. The computed physicochemical profile (logP 1.1, TPSA 56.9 Ų) positions this fragment within lead-like chemical space, making it suitable for fragment-based screening and subsequent fragment growth strategies [3].

Agrochemical Intermediate for Trifluoromethylpyridine-Containing Active Ingredients

Trifluoromethylpyridines are core structural components of several commercial agrochemicals, and the acetonitrile moiety serves as a key precursor to pyridylmethylamine pharmacophores found in fungicides and insecticides [1]. The 3-hydroxy group allows for additional modulation of physicochemical properties such as logP and water solubility, which are critical for foliar uptake and systemic transport in planta [2].

Diversity-Oriented Synthesis (DOS) Starting Material for CNS-Penetrant Library Construction

The dual synthetic handles (OH + CH₂CN) combined with a low molecular weight (202.13 Da) and moderate lipophilicity (logP 1.1) make this compound an ideal launching point for diversity-oriented synthesis of CNS-focused libraries. The nitrile can be reduced to a primary amine for amide coupling or reductive amination, while the phenol can undergo O-alkylation to introduce solubilizing or affinity-enhancing groups [1]. This parallel diversification strategy maximizes scaffold utilization per gram procured, optimizing the return on procurement investment for medicinal chemistry organizations [2].

Quote Request

Request a Quote for 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.